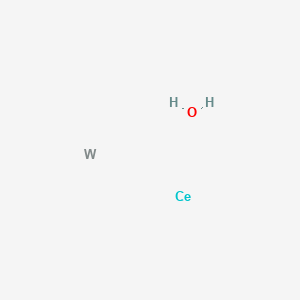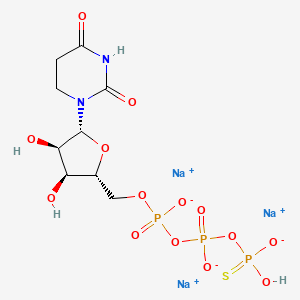
S trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S trisodium salt: , also known as trisodium citrate, is a sodium salt of citric acid. It is a white, crystalline powder or granular crystals that are freely soluble in water and practically insoluble in alcohol. This compound is commonly used in the food industry as a flavoring agent and preservative, and in the medical field as an alkalinizing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:
C6H8O7+3NaOH→Na3C6H5O7+3H2O
Industrial Production Methods: In industrial settings, trisodium citrate is produced by reacting citric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in large reactors, and the product is then filtered, crystallized, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium citrate undergoes various chemical reactions, including:
Oxidation: Trisodium citrate can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form citric acid.
Substitution: Trisodium citrate can undergo substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Requires a suitable cation source, such as calcium chloride for calcium citrate formation.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Citric acid.
Substitution: Calcium citrate when reacted with calcium chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trisodium citrate is used as a buffering agent to control the pH of solutions. It is also used in the synthesis of nanoparticles and as a chelating agent to bind metal ions.
Biology: In biological research, trisodium citrate is used to preserve blood samples by preventing coagulation. It is also used in DNA extraction protocols to stabilize nucleic acids.
Medicine: Trisodium citrate is used as an alkalinizing agent to treat metabolic acidosis and to prevent kidney stones. It is also used as an anticoagulant in blood transfusions.
Industry: In the food industry, trisodium citrate is used as a flavoring agent, preservative, and emulsifying stabilizer. It is also used in the production of detergents and cleaning agents .
Wirkmechanismus
Trisodium citrate exerts its effects by chelating calcium ions, which disrupts the blood clotting mechanism. It also acts as a buffering agent to maintain the pH of solutions. In the body, trisodium citrate is metabolized to bicarbonate, which helps to neutralize excess acid in the blood and urine .
Vergleich Mit ähnlichen Verbindungen
- Monosodium citrate
- Disodium citrate
- Calcium citrate
- Citric acid
Comparison: Trisodium citrate is unique in its ability to act as a strong buffering agent and chelating agent. Unlike monosodium and disodium citrate, trisodium citrate has three sodium ions, which enhances its solubility and buffering capacity. Calcium citrate, on the other hand, is used primarily for calcium supplementation and has different applications compared to trisodium citrate .
Eigenschaften
Molekularformel |
C9H14N2Na3O14P3S |
|---|---|
Molekulargewicht |
568.17 g/mol |
IUPAC-Name |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI-Schlüssel |
UABJTNBFBFOTEH-LLWADOMFSA-K |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


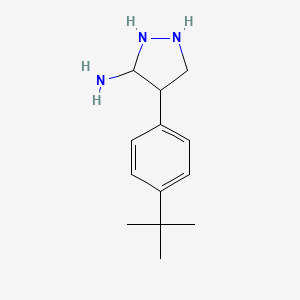
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
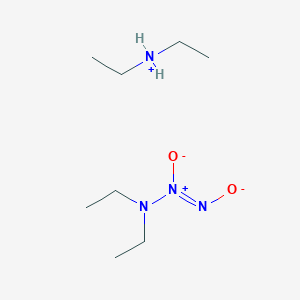
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)

![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
![2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351688.png)
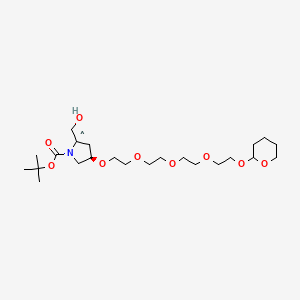

![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)


